molecular formula C22H26N2O2S B11642510 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11642510
M. Wt: 382.5 g/mol
InChI Key: LNCAZUTXJIMXBU-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a benzothiophene ring system, which contains a sulfur atom in the heterocyclic ring.
    • Attached to the benzothiophene ring, we have a cyano group (CN) at position 3 and a methyl group (CH₃) at position 6.
    • The other part of the molecule includes an acetamide functional group (CH₃CONH-), connected to a phenoxy group (C₆H₅O-) via a linker.
  • Overall, this compound combines aromatic, heterocyclic, and aliphatic moieties, making it intriguing for further study.
  • Preparation Methods

      Synthetic Routes:

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      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H26N2O2S

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

    InChI

    InChI=1S/C22H26N2O2S/c1-13(2)17-8-6-16(10-15(17)4)26-12-21(25)24-22-19(11-23)18-7-5-14(3)9-20(18)27-22/h6,8,10,13-14H,5,7,9,12H2,1-4H3,(H,24,25)

    InChI Key

    LNCAZUTXJIMXBU-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC(=C(C=C3)C(C)C)C

    Origin of Product

    United States

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